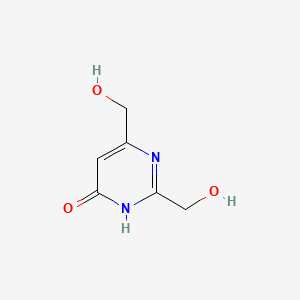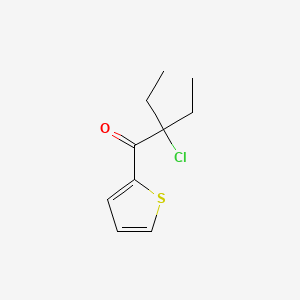
2,4-Imidazolidinedione, 3-phenyl-5-(4-pyridinylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Imidazolidinedione, 3-phenyl-5-(4-pyridinylmethyl)- is a heterocyclic organic compound with a molecular formula of C15H13N3O2. This compound features a five-membered ring structure containing nitrogen and oxygen atoms, making it part of the imidazolidinedione family.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 3-phenyl-5-(4-pyridinylmethyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the condensation of phenylalanine with methylamine, followed by a condensation reaction with acetone . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Imidazolidinedione, 3-phenyl-5-(4-pyridinylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different reduced forms of the compound .
Aplicaciones Científicas De Investigación
2,4-Imidazolidinedione, 3-phenyl-5-(4-pyridinylmethyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of various chemical products and materials
Mecanismo De Acción
The mechanism of action of 2,4-Imidazolidinedione, 3-phenyl-5-(4-pyridinylmethyl)- involves its interaction with specific molecular targets and pathways. It may act by forming iminium ions with carbonyl groups of α,β-unsaturated aldehydes and enones, thereby lowering the substrate’s LUMO (Lowest Unoccupied Molecular Orbital) and facilitating various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Phenyl-2,4-imidazolidinedione
- 3-Methyl-5-phenyl-2,4-imidazolidinedione
- 5-Methyl-3-phenyl-2,4-imidazolidinedione
Uniqueness
2,4-Imidazolidinedione, 3-phenyl-5-(4-pyridinylmethyl)- is unique due to its specific structural features, such as the presence of a pyridinylmethyl group, which distinguishes it from other similar compounds. This unique structure may contribute to its distinct chemical and biological properties .
Propiedades
Número CAS |
174262-99-8 |
|---|---|
Fórmula molecular |
C15H13N3O2 |
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
3-phenyl-5-(pyridin-4-ylmethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C15H13N3O2/c19-14-13(10-11-6-8-16-9-7-11)17-15(20)18(14)12-4-2-1-3-5-12/h1-9,13H,10H2,(H,17,20) |
Clave InChI |
CQDKUQPTDYXMOJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(NC2=O)CC3=CC=NC=C3 |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C(NC2=O)CC3=CC=NC=C3 |
Sinónimos |
2,4-Imidazolidinedione, 3-phenyl-5-(4-pyridinylmethyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


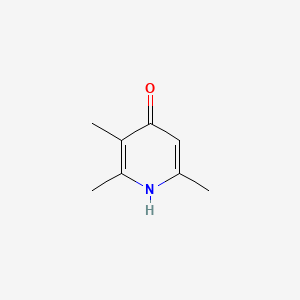
![N,N-Diphenyl-2,5-bis[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclopentan-1-iminium tetrafluoroborate](/img/structure/B574181.png)
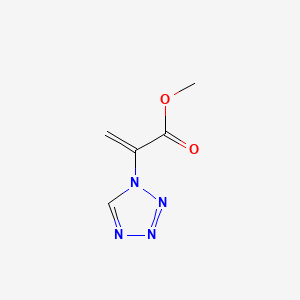
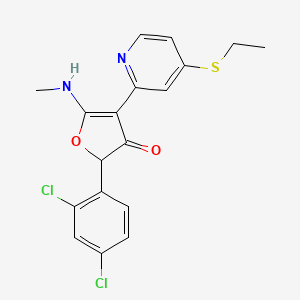
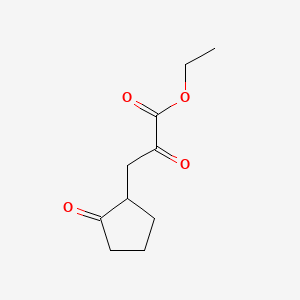
![(NE)-N-[(3,5-diethoxypyridin-4-yl)methylidene]hydroxylamine](/img/structure/B574194.png)
